molecular formula C18H18FNO5S B5449429 4'-fluoro-2'-methoxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid

4'-fluoro-2'-methoxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid

Cat. No.: B5449429
M. Wt: 379.4 g/mol
InChI Key: PEOOEQVLMYMLMM-UHFFFAOYSA-N
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Description

The compound “4’-fluoro-2’-methoxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond. One of the benzene rings has a fluoro and a methoxy group attached, and the other ring is connected to a pyrrolidin-1-ylsulfonyl group and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The biphenyl group would provide a rigid, planar structure, while the fluoro, methoxy, pyrrolidin-1-ylsulfonyl, and carboxylic acid groups would add various levels of polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The fluoro and methoxy groups are generally quite stable, but could potentially be replaced by other groups under certain conditions. The carboxylic acid group could participate in various reactions, including esterification and amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the biphenyl group could increase its solubility in organic solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use and any observed biological activity. If it shows promise in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

3-(4-fluoro-2-methoxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5S/c1-25-17-11-14(19)4-5-16(17)12-8-13(18(21)22)10-15(9-12)26(23,24)20-6-2-3-7-20/h4-5,8-11H,2-3,6-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOOEQVLMYMLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC(=CC(=C2)S(=O)(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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